1-Ethyl-5-phenyl-1H-imidazol-2-amine
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Overview
Description
1-Ethyl-5-phenyl-1H-imidazol-2-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by an ethyl group at the first position and a phenyl group at the fifth position of the imidazole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-Ethyl-5-phenyl-1H-imidazol-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization and aromatization . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
1-Ethyl-5-phenyl-1H-imidazol-2-amine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The phenyl and ethyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-5-phenyl-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, agrochemicals, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Ethyl-5-phenyl-1H-imidazol-2-amine can be compared with other imidazole derivatives such as:
1-Methyl-5-phenyl-1H-imidazol-2-amine: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-4-phenyl-1H-imidazol-2-amine: Similar structure but with the phenyl group at the fourth position.
1-Ethyl-5-(4-methylphenyl)-1H-imidazol-2-amine: Similar structure but with a methyl-substituted phenyl group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918801-59-9 |
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Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-ethyl-5-phenylimidazol-2-amine |
InChI |
InChI=1S/C11H13N3/c1-2-14-10(8-13-11(14)12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,12,13) |
InChI Key |
LSOFOFLJOXWFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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